2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to a pyridine ring substituted with a furan moiety. Its structure combines three pharmacologically relevant heterocycles: benzimidazole (a privileged scaffold in medicinal chemistry), pyridine (common in kinase inhibitors), and furan (known for enhancing bioavailability).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-16(20-10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKFUFNSDWWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan-2-yl group can be introduced through a subsequent substitution reaction, and the acetamide moiety can be added via acylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan-2-yl group can be oxidized to form furan-2,5-dione.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: Its unique structure makes it suitable for use in organic electronic materials and polymers.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, the following structurally related benzimidazole-acetamide derivatives are compared:
Table 1: Structural and Functional Comparison of Benzimidazole-Acetamide Analogues
Structural Insights
- Linker Variations : The target compound employs an oxygen-based acetamide linker, whereas analogues like W1 use thioacetamide, which enhances electronegativity and may improve antimicrobial potency .
- Substituent Effects : The pyridine-furan moiety in the target compound likely improves solubility and bioavailability compared to bulkier groups (e.g., dinitrophenyl in W1 or benzoyl in derivatives) .
- Heterocyclic Additions : Compounds with oxadiazole () or pyrazole () rings exhibit distinct activity profiles, such as antioxidant or EGFR inhibition, highlighting the role of auxiliary heterocycles in target selectivity .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzimidazole core is critical for broad-spectrum activity, while auxiliary groups (furan, pyridine, oxadiazole) fine-tune target specificity and pharmacokinetics .
- Pharmacological Potential: The target compound’s furan-pyridine system merits further investigation for kinase inhibition or antimicrobial applications, building on trends observed in analogues .
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 2,4-dinitrophenyl in W1) may necessitate longer reaction times or elevated temperatures, as seen in .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological properties of this compound, supported by data tables and relevant case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 269.31 g/mol. The structure features a benzimidazole ring fused with a furan-substituted pyridine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide exhibit potent anticancer properties. For instance, a related benzimidazole derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF | 25.72 ± 3.95 | Induction of apoptosis |
| Compound B | U87 | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
| Compound C | A549 | 30.5 ± 4.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | Gram-positive bacteria |
| Escherichia coli | 8.33 - 23.15 | Gram-negative bacteria |
| Candida albicans | 16.69 - 78.23 | Fungal strain |
The proposed mechanisms by which 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The ability to trigger programmed cell death is a key feature observed in several studies.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and inhibition of essential enzymes are common mechanisms attributed to benzimidazole derivatives.
Case Studies
A notable case study involved the administration of a related benzimidazole compound in tumor-bearing mice, which demonstrated significant tumor growth suppression compared to control groups . This highlights the potential therapeutic applications of the compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
